![molecular formula C9H9NO3 B2403003 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one CAS No. 1784896-81-6](/img/structure/B2403003.png)
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one
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Overview
Description
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one, also known as Hydroxymethylfurfural (HMF), is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
HMF is produced by the hydrolysis of lignocellulosic biomass . Significant advances have been made on the various transformations of HMF, such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . Two intermediates were identified in the 13C NMR spectra recorded during the reaction process .Molecular Structure Analysis
The molecular structure of HMF was investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments . The FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Physical And Chemical Properties Analysis
HMF has a chemical formula of C6H6O3 and a molar mass of 126.111 g·mol−1 . It appears as a low melting white solid with a buttery, caramel odor . It has a density of 1.29 g/cm3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .Scientific Research Applications
Organic Synthesis
5-HMF is a platform molecule produced from renewable carbohydrate sources such as fructose, glucose, sucrose, cellulose, or inulin . It’s used as a building block for accessing chemicals of industrial relevance . The transformations of the aldehydic moiety of 5-HMF, the transformations of the hydroxymethyl group, and the modifications of the furan ring are all areas of focus .
Fine Chemicals Production
5-HMF has been used in the production of fine chemicals . Its increased availability has attracted many studies exploring its use towards value-added fine chemicals, thus widening the scope of its applications .
Biofuel Production
5-HMF can be converted into valuable liquid biofuel . Activated charcoal-dispersed Ru–Ir alloy nanoparticles are a selective and reusable hydrogenation catalyst for the conversion of 5-HMF to valuable liquid biofuel .
Biomass Conversion
5-HMF is a value-added refining chemical in industry production . It enables the transformation of biomass feedstock into other high-value industrial compounds .
Medical Research
Preliminary in vivo studies using transgenic sickle mice showed that orally administered 5-HMF inhibits the formation of sickled cells in the blood .
Enzyme Research
5-HMF has been used in enzyme research, specifically in the creation of a more robust 5-hydroxymethylfurfural oxidase .
Safety and Hazards
HMF may cause skin irritation or an allergic skin reaction . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Future Directions
HMF is a versatile platform chemical derived from the dehydration of renewable carbohydrates . It has been considered as a key role in the production of biomass-derived intermediates . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-hydroxymethyl-chonduritol, interact with alpha-amylase 2b, alpha-amylase 1, and pancreatic alpha-amylase . These enzymes play a crucial role in the breakdown of large, insoluble starch molecules into soluble sugars.
Mode of Action
For instance, 5-Hydroxymethyl-Chonduritol, a similar compound, is known to interact with Alpha-amylase enzymes . This interaction could potentially alter the enzyme’s activity, affecting the breakdown of starch molecules.
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural have been shown to influence the nf-κb and mapk signaling pathways . These pathways play a critical role in cellular processes such as inflammation, cell growth, and apoptosis.
Pharmacokinetics
It is known that similar compounds, such as fesoterodine, are rapidly and extensively hydrolyzed by nonspecific esterases to their active metabolites This process could potentially affect the bioavailability of the compound
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may influence cellular processes such as inflammation, cell growth, and apoptosis through its interaction with various enzymes and signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one. For instance, the conversion of similar compounds like 5-Hydroxymethylfurfural is known to be influenced by factors such as temperature and the presence of water . These factors could potentially affect the stability of the compound and its ability to interact with its targets.
properties
IUPAC Name |
5-(hydroxymethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-3,11H,4-5H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDCQHSRBVITRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one |
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